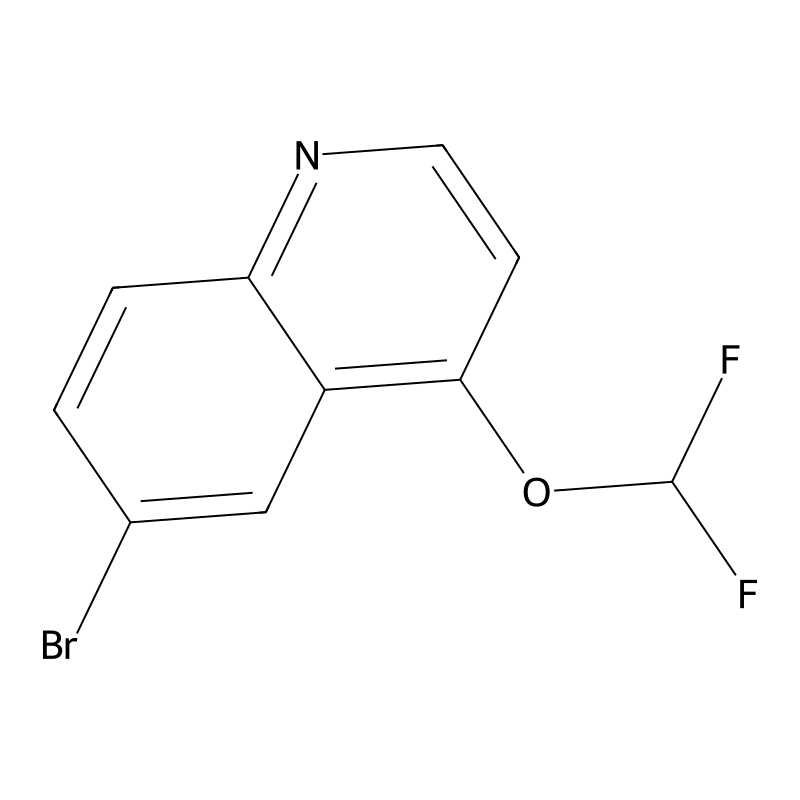6-Bromo-4-(difluoromethoxy)quinoline

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Organic Synthesis
6-Bromo-4-(difluoromethoxy)quinoline is a heterocyclic aromatic compound. Heterocyclic aromatic compounds are a class of organic molecules containing a ring structure with alternating carbon and other atoms, such as nitrogen or oxygen. These molecules are of interest to researchers due to their unique properties and potential applications in various fields [].
The presence of functional groups like bromine (Br) and difluoromethoxy (OCF2) on the core quinoline structure allows 6-Bromo-4-(difluoromethoxy)quinoline to participate in various organic reactions. This makes it a valuable building block for the synthesis of more complex molecules with desired properties [].
6-Bromo-4-(difluoromethoxy)quinoline is a heterocyclic aromatic compound belonging to the quinoline family. Its molecular structure features a bromine atom at the 6th position and a difluoromethoxy group at the 4th position of the quinoline ring. This specific arrangement of substituents contributes to its unique chemical properties and potential biological activities. Quinoline derivatives, including 6-Bromo-4-(difluoromethoxy)quinoline, are widely recognized for their applications in medicinal chemistry, particularly in the development of pharmaceutical agents due to their diverse biological activities.
- Substitution Reactions: The bromine atom can be replaced with various nucleophiles, allowing for the introduction of different functional groups.
- Oxidation Reactions: The compound can be oxidized to form quinoline N-oxides using oxidizing agents like hydrogen peroxide.
- Reduction Reactions: Reduction of the bromine atom can be achieved with reducing agents such as lithium aluminum hydride or sodium borohydride.
These reactions enable the synthesis of a variety of derivatives that may possess enhanced or altered biological activities.
Research indicates that 6-Bromo-4-(difluoromethoxy)quinoline exhibits significant biological activity, particularly in antimicrobial and anticancer research. Its mechanism of action is believed to involve interaction with specific molecular targets, such as enzymes and receptors. The presence of the bromine and difluoromethoxy groups enhances its binding affinity, potentially disrupting cellular pathways involved in disease processes. Studies have shown that this compound can inhibit specific enzymes critical for cell proliferation and survival, making it a candidate for further investigation in therapeutic applications.
The synthesis of 6-Bromo-4-(difluoromethoxy)quinoline typically involves several steps:
- Starting Materials: The synthesis often begins with commercially available quinoline derivatives.
- Bromination: Bromination is performed using reagents such as phosphorus tribromide or bromine in suitable solvents (e.g., dimethylformamide).
- Introduction of Difluoromethoxy Group: This can be achieved through nucleophilic substitution reactions where difluoromethoxy precursors are introduced under controlled conditions.
6-Bromo-4-(difluoromethoxy)quinoline has various applications across multiple fields:
- Medicinal Chemistry: It serves as a lead compound for developing new therapeutic agents targeting various diseases, particularly those involving microbial infections and cancer.
- Chemical Research: Utilized as an intermediate in synthesizing more complex quinoline derivatives.
- Industrial
Studies on the interactions of 6-Bromo-4-(difluoromethoxy)quinoline with biological targets have demonstrated its potential as an enzyme inhibitor. The compound's ability to bind effectively to specific receptors suggests it could modulate biological pathways relevant to disease mechanisms. Ongoing research focuses on elucidating these interactions to better understand its therapeutic potential.
Several compounds share structural similarities with 6-Bromo-4-(difluoromethoxy)quinoline, each exhibiting distinct properties. Below is a comparison highlighting its uniqueness:
| Compound Name | Key Features | Unique Aspects |
|---|---|---|
| 4-Bromoquinoline | Bromine at the 4th position | Lacks difluoromethoxy group; different biological activity |
| 6-Chloro-4-(difluoromethoxy)quinoline | Chlorine instead of bromine | Different reactivity profile due to chlorine's properties |
| 8-Bromo-6-(difluoromethoxy)quinoline | Bromine at the 8th position | Variation in biological activity due to positional changes |
| 3-Bromo-4-chloro-6-(difluoromethoxy)quinoline | Chlorine at the 4th position | Different pharmacokinetics compared to 6-bromo compound |
The uniqueness of 6-Bromo-4-(difluoromethoxy)quinoline lies in its specific combination of substituents and their positions on the quinoline ring, which significantly influence its chemical reactivity and biological activity compared to these similar compounds. This distinct arrangement allows it to exhibit different pharmacokinetic and pharmacodynamic properties, making it a valuable candidate for targeted applications in drug development and materials science.








